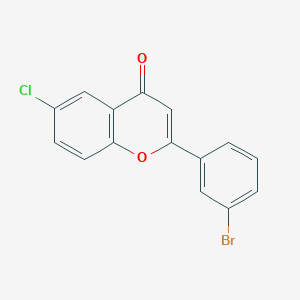
2-(3-bromophenyl)-6-chloro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group at the 2-position and a chlorine atom at the 6-position of the chromen-4-one scaffold. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-6-chloro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where a 3-bromobenzaldehyde reacts with a 6-chloro-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
- **
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Biological Activity
2-(3-bromophenyl)-6-chloro-4H-chromen-4-one is a synthetic organic compound belonging to the chromone class, characterized by a chromene structure with a bromophenyl and a chloro substituent. Its chemical formula is C₁₅H₈BrClO₂. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Synthesis
The structure of this compound can be depicted as follows:
Synthesis methods typically involve the condensation of appropriate phenolic and carbonyl compounds under acidic conditions. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL depending on the strain tested. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer), T24T, and UMUC3 (bladder cancer).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.5 ± 0.2 | Induction of apoptosis via caspase activation |
| T24T | 7.0 ± 0.5 | Downregulation of XIAP and Sp1 expression |
| UMUC3 | 6.2 ± 0.3 | Inhibition of cell proliferation through FOXO1 pathway |
The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated notable antioxidant activity. It scavenges free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH radical scavenging assays, yielding an IC50 value of approximately 30 µM.
Case Studies and Research Findings
- Anticancer Mechanism Study : A study conducted by Xu et al. (2020) revealed that treatment with this compound at concentrations of 10-80 µM resulted in the downregulation of cyclin D1 and SOX2 in glioblastoma-derived cells, indicating its potential as an anti-proliferative agent .
- Antimicrobial Efficacy : Another research highlighted the compound's antibacterial activity against Gram-positive bacteria, showing an MIC of 32 µg/mL against Staphylococcus aureus, suggesting it may serve as a lead compound for developing new antimicrobial agents.
- Oxidative Stress Protection : A recent investigation into the antioxidant properties indicated that the compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, supporting its use in formulations aimed at preventing cellular damage .
Properties
CAS No. |
213894-79-2 |
|---|---|
Molecular Formula |
C15H8BrClO2 |
Molecular Weight |
335.58 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C15H8BrClO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |
InChI Key |
LNPSYDJGQQETLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















